molecular formula C8H10ClN3O2 B2417941 N-(2-chloro-4-nitrophenyl)ethane-1,2-diamine CAS No. 27080-50-8

N-(2-chloro-4-nitrophenyl)ethane-1,2-diamine

Cat. No. B2417941
CAS RN: 27080-50-8
M. Wt: 215.64
InChI Key: RDPNPSAGQXSAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-chloro-4-nitrophenyl)ethane-1,2-diamine” is a chemical compound. It is a derivative of nitro compounds, which are a very important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .

Scientific Research Applications

Synthesis and Characterization

The compound N-(2-chloro-4-nitrophenyl)ethane-1,2-diamine and its derivatives are extensively used in the synthesis and characterization of various complex compounds. For instance, Dehghanpour et al. (2009) synthesized copper(I) complexes with N,N'-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine and its nitrophenyl counterpart, revealing detailed insights into their crystal structures and redox behaviors (Dehghanpour, Khalaj, & Mahmoudi, 2009). Similarly, Aydın and Arslan (2021) synthesized a new geminal diamine, 2,2,2-trichloro-N,N'-bis(2-nitrophenyl)-ethane-1,1-diamine, and conducted a comprehensive analysis including FT-IR, 1H-NMR, 13C-NMR spectroscopic techniques, and X-ray crystallographic techniques (Aydın & Arslan, 2021).

Interaction with DNA and Metal Ions

Wang et al. (2008) prepared N-Benzyl-N'-[2-(benzylamino)ethyl]ethane-1,2-diamine and its Ni(II) complex, studying their interaction with calf thymus DNA. The complex was found to bind to DNA through electrostatic interactions, with a binding constant of 1.02 × 10^4 mol−1 L (Wang, Yuan, Zhang, Chen, & Wu, 2008). Another research by Uluçam and Yenturk (2019) on Schiff base ligands derived from ethane-1,2-diamine highlighted the geometric, electronic properties, and the interactions of these compounds, providing valuable insights into their binding and structural behaviors (Uluçam & Yenturk, 2019).

Catalytic and Sensing Applications

Narulkar et al. (2017) synthesized complexes based on N3Py2 ligand (N,N'-dimethyl-N-(2-(methyl(pyridin-2-ylmethyl)amino)ethyl)-N'-(pyridin-2-ylmethyl)ethane-1,2-diamine) and tested them as catalysts in the oxidation of hydrocarbons to alcohols, indicating their potential in catalytic applications (Narulkar, Srivastava, Butcher, Ansy, & Dhuri, 2017). Shen et al. (2014) developed a fluorescent probe based on N,N-bis(thiophen-2-ylmethyl)ethane-1,2-diamine for the selective detection of Hg2+ in aqueous media and live cells, demonstrating the compound's utility in chemical sensing (Shen, Zhang, Zhang, Zhang, Zhang, Jin, Li, & Yao, 2014).

properties

IUPAC Name

N'-(2-chloro-4-nitrophenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O2/c9-7-5-6(12(13)14)1-2-8(7)11-4-3-10/h1-2,5,11H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPNPSAGQXSAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

192 g (1mole) of 3,4-dichloro-nitrobenzene is added to 810 cm3 (10 moles) ethylene diamine hydrate. The reaction mixture is heated at reflux for 4 hours and then poured into 2.5 liters of ice water. Drying yields 205 g of 4-nitro-2-chloro-N-(β-aminoethyl) aniline which, after recrystallization in absolute ethanol, melts at 116° C.
Quantity
192 g
Type
reactant
Reaction Step One
Quantity
810 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
2.5 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethylene diamine is reacted with 3,4-dichloronitrobenzene to form 4-nitro-2-chloro-N-(β-aminoethyl) aniline, which is reacted in an acetic solution with potassium isocyanate to form 4-nitro-2-chloro-N-(β-ureidoethyl) aniline. This latter compound is reduced with hydrazine in the presence of Raney's nickel, yielding 4-amino-2-chloro-N-(β-ureidoethyl) aniline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.